4-(5-aminopyrimidin-2-yl)benzonitrile
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Overview
Description
4-(5-aminopyrimidin-2-yl)benzonitrile is a compound belonging to the class of pyrimidines. It has been studied extensively for its potential in medicinal chemistry, specifically in oncology. This compound is known for its ability to inhibit certain kinases, leading to the suppression of cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with 4-aminobenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using microwave-assisted synthesis. This method significantly reduces the reaction time and increases the yield. The reaction conditions involve the use of less toxic organic reagents and low boiling solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(5-aminopyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(5-aminopyrimidin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific kinases involved in cell signaling pathways.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit cell growth.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-aminopyrimidin-2-yl)benzonitrile involves the inhibition of specific kinases. These kinases are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound can suppress cell growth and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloropyrimidin-2-yl)benzonitrile
- 4-(4-methoxypyrimidin-2-yl)benzonitrile
- 4-(4-fluoropyrimidin-2-yl)benzonitrile
Uniqueness
4-(5-aminopyrimidin-2-yl)benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry, particularly in the development of cancer therapies.
Properties
IUPAC Name |
4-(5-aminopyrimidin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHYODFJXMGYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346131 |
Source
|
Record name | 5-Amino-2-(4-cyanophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344334-37-8 |
Source
|
Record name | 5-Amino-2-(4-cyanophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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